2-Benzyl-2-methyl-3-butenitrile 2-Benzyl-2-methyl-3-butenitrile
Brand Name: Vulcanchem
CAS No.: 97384-48-0
VCID: VC3846367
InChI: InChI=1S/C12H13N/c1-3-12(2,10-13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3
SMILES: CC(CC1=CC=CC=C1)(C=C)C#N
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol

2-Benzyl-2-methyl-3-butenitrile

CAS No.: 97384-48-0

Cat. No.: VC3846367

Molecular Formula: C12H13N

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-2-methyl-3-butenitrile - 97384-48-0

Specification

CAS No. 97384-48-0
Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
IUPAC Name 2-benzyl-2-methylbut-3-enenitrile
Standard InChI InChI=1S/C12H13N/c1-3-12(2,10-13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3
Standard InChI Key UKLOORXNVRHFRM-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1)(C=C)C#N
Canonical SMILES CC(CC1=CC=CC=C1)(C=C)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Benzyl-2-methyl-3-butenitrile is systematically named as 2-(benzyl)-2-methylbut-3-enenitrile. Its IUPAC name reflects the presence of a nitrile group (-CN), a benzyl moiety, and a trisubstituted double bond. Key identifiers include:

PropertyValueSource
CAS Number97384-48-0
Molecular FormulaC12H13N\text{C}_{12}\text{H}_{13}\text{N}
Molecular Weight171.24 g/mol
InChI KeyUKLOORXNVRHFRM-UHFFFAOYSA-N
LogP2.85

The compound’s structure features a quaternary carbon bonded to a methyl group, a benzyl group, and a vinylnitrile moiety, as illustrated by its 3D conformation data .

Spectral and Physicochemical Properties

Synthetic Methodologies

Modern Transnitrilation Strategies

Recent advances leverage non-toxic cyanide sources and one-pot protocols to construct quaternary nitriles. A notable method involves equilibrium-driven transnitrilation using 2-methyl-2-phenylpropanenitrile as an electrophilic CN donor . The process occurs in three stages:

  • Lithium-Halogen Exchange: An alkyllithium reagent (e.g., s-BuLis\text{-BuLi}) reacts with a secondary alkyl halide to generate a lithium intermediate.

  • Transnitrilation: The lithium species undergoes fragmentation with 2-methyl-2-phenylpropanenitrile, transferring the CN group to form a nitrile-bearing quaternary center.

  • Anion-Relay Functionalization: The intermediate is trapped with electrophiles (e.g., benzyl bromide, aldehydes) to yield gem-difunctionalized products .

This method avoids toxic cyanide salts and achieves yields up to 85% under optimized conditions (THF, room temperature) .

Table 1: Example Synthesis of 2-Benzyl-2-methyl-3-butenitrile Analogues

Starting MaterialElectrophileProduct YieldConditions
s-BuLi + Alkyl HalideBenzyl Bromide85%THF, 1 h, r.t.
t-BuLi + StyreneAllyl Bromide80%Et2_2O, -78 °C

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column effectively separates 2-benzyl-2-methyl-3-butenitrile using a mobile phase of acetonitrile/water/phosphoric acid (specific ratios undisclosed) . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. The method is scalable for preparative isolation of impurities and pharmacokinetic studies .

Table 2: HPLC Parameters for 2-Benzyl-2-methyl-3-butenitrile

ColumnMobile PhaseDetectionApplication
Newcrom R1 (3 µm)MeCN/H2_2O/H3_3PO4_4UV/VISAnalytical/Preparative
UPLC-Compatible ColumnMeCN/H2_2O/HCOOHMSHigh-Throughput

Industrial and Pharmaceutical Applications

Fragrance Industry

2-Benzyl-2-methyl-3-butenitrile is classified under fragrances in PubChem, likely due to its structural similarity to nitriles used in perfumery for their stability and volatility .

Pharmaceutical Intermediates

The compound’s quaternary carbon and nitrile group make it a versatile precursor for amines, ketones, and carboxylic acids. For example, it serves as an intermediate in synthesizing verapamil, a calcium channel blocker on the WHO Essential Medicines List .

Pharmacokinetic Studies

Its chromatographic stability enables use in tracking drug metabolism and impurity profiling during preclinical trials .

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